molecular formula C17H16FNO4S2 B2447194 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034249-66-4

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2447194
CAS No.: 2034249-66-4
M. Wt: 381.44
InChI Key: DKWJIQZWSGVRIK-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including an ethoxy group, a fluoro group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their attachment to the benzenesulfonamide core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.

Scientific Research Applications

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-2-22-15-8-6-13(10-14(15)18)25(20,21)19-11-12-5-7-16(23-12)17-4-3-9-24-17/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWJIQZWSGVRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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